molecular formula C20H21N3O3 B10988285 N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Katalognummer: B10988285
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: WCBVPPSSKIXMOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzimidazole core substituted with a propan-2-yl group at position 2, linked via a carboxamide bond to a 3,4-dihydro-2H-1,5-benzodioxepine moiety. The benzodioxepine ring system contributes to conformational flexibility, while the benzimidazole group enhances binding interactions with biological targets, such as kinases or proteases .

Eigenschaften

Molekularformel

C20H21N3O3

Molekulargewicht

351.4 g/mol

IUPAC-Name

N-(2-propan-2-yl-3H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-12(2)19-22-15-6-5-14(11-16(15)23-19)21-20(24)13-4-7-17-18(10-13)26-9-3-8-25-17/h4-7,10-12H,3,8-9H2,1-2H3,(H,21,24)(H,22,23)

InChI-Schlüssel

WCBVPPSSKIXMOE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole core is synthesized via cyclocondensation between 4-nitro-1,2-phenylenediamine and isobutyraldehyde under acidic conditions:

  • Reaction Setup :

    • 4-Nitro-1,2-phenylenediamine (1 eq) and isobutyraldehyde (1.2 eq) are refluxed in toluene with ammonium acetate (8 eq) for 8–12 hours.

    • Acidic cyclization (HCl, 6M) at 60–80°C for 4 hours forms 2-isopropyl-5-nitro-1H-benzimidazole.

  • Nitro Reduction :

    • The nitro group is reduced using Fe/HCl or catalytic hydrogenation (Pd/C, H₂, 40 psi) to yield 2-isopropyl-1H-benzimidazol-5-amine.

    • Yield : 70–85% after recrystallization in ethanol.

Key Data :

StepReagents/ConditionsYield (%)
CyclocondensationIsobutyraldehyde, NH₄OAc, 110°C75–80
Nitro ReductionFe/HCl, 60°C, 4h85

Preparation of 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid

Ring-Closing Reactions

The benzodioxepine moiety is synthesized from salicylic acid derivatives:

  • Etherification :

    • 2,3-Dihydroxybenzoic acid is treated with 1,3-dibromopropane in DMF with K₂CO₃ (2 eq) at 80°C for 12 hours to form 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.

  • Purification :

    • Recrystallization in ethyl acetate/hexane (1:3) yields 65–75% pure product.

Key Data :

ParameterValue
Reaction Temperature80°C
Reaction Time12 hours
Yield70%

Carboxamide Coupling

Amide Bond Formation

The final step involves coupling the benzimidazole amine with the benzodioxepine carboxylic acid:

  • Activation of Carboxylic Acid :

    • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C.

  • Coupling Reaction :

    • The acid chloride is reacted with 2-isopropyl-1H-benzimidazol-5-amine in DCM with triethylamine (TEA, 3 eq) at 25°C for 6–8 hours.

    • Alternative Method : Use EDCl/HOBt in DMF for 12 hours at 25°C.

Key Data :

MethodConditionsYield (%)
Acid Chloride + TEADCM, 25°C, 8h65–70
EDCl/HOBtDMF, 25°C, 12h75–80

Optimization and Challenges

Solvent and Catalytic Effects

  • Cyclocondensation : Toluene outperforms DMF or ethanol in reducing side products.

  • Nitro Reduction : Fe/HCl provides higher yields (85%) than catalytic hydrogenation (70%) but requires careful pH control.

Purification Techniques

  • Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) is critical for isolating the final product.

  • Recrystallization in ethanol/water (1:1) improves purity to >98%.

Comparative Analysis of Methods

StepMethod AMethod B
Benzimidazole SynthesisNH₄OAc, toluene, refluxFe/HCl, 60°C
CouplingAcid chloride + TEAEDCl/HOBt
Total Yield55–60%70–75%

Method B (EDCl/HOBt coupling) is preferred for higher yields and milder conditions.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung aufgrund ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung zum Verständnis des Verhaltens von Benzimidazol- und Benzodioxepin-Derivaten.

Biologie

Biologisch wird N-[2-(Propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepin-7-carboxamid auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht. Seine Struktur ermöglicht es ihm, mit verschiedenen biologischen Zielstrukturen zu interagieren, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Sie kann je nach ihrer Interaktion mit biologischen Signalwegen entzündungshemmende, antimikrobielle oder krebshemmende Eigenschaften aufweisen.

Industrie

Industriell könnte diese Verbindung bei der Synthese komplexerer Moleküle oder als Zwischenprodukt bei der Herstellung von Pharmazeutika verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(Propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepin-7-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Benzimidazol-Kern kann natürliche Substrate oder Inhibitoren imitieren, wodurch er biologische Signalwege modulieren kann. Der Benzodioxepin-Ring kann seine Bindungsaffinität und Spezifität verbessern.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and benzodioxepine derivatives.

Biology

Biologically, N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The benzodioxepine ring may enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound shares a benzodioxepine-carboxamide backbone with analogs but differs in heterocyclic substituents and functional groups. Key structural analogs include:

Table 1: Molecular and Structural Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Likely C19H20N3O3* ~338.4 (estimated) 2-isopropylbenzimidazole, benzodioxepine Potential kinase/protease inhibitor
X77 (C27H33N5O2) C27H33N5O2 475.59 Fluorophenyl, pyrrolidinyl SARS-CoV-2 main protease inhibitor (PDB: 6W63)
N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide C28H36N6O2 488.62 tert-butylphenyl, pyridinyl Kinase-targeted inhibitor
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide C14H15N3O3S2 337.4 Ethylsulfanyl-thiadiazole Unknown activity; structural analog

Functional and Pharmacological Differences

  • Substituent Impact on Binding :

    • The 2-isopropyl group on the benzimidazole in the target compound may enhance hydrophobic interactions compared to the fluorophenyl group in X77, which prioritizes halogen bonding .
    • The tert-butylphenyl group in the imidazole analog (C28H36N6O2) improves metabolic stability but reduces aqueous solubility due to high lipophilicity .
  • Biological Activity :

    • X77 demonstrates confirmed inhibitory activity against SARS-CoV-2 main protease (Ki = 24 nM) due to its pyrrolidinyl and fluorophenyl motifs .
    • The target compound’s benzimidazole core may favor kinase inhibition (e.g., JAK2 or EGFR) over protease targets, though experimental validation is required.

Physicochemical Properties

Table 2: Estimated Physicochemical Comparison
Property Target Compound X77 Thiadiazole Analog
LogP (lipophilicity) ~3.2 (estimated) 4.1 2.8
Solubility (mg/mL) Low (benzodioxepine) Moderate (polar groups) Low (sulfur groups)
Hydrogen Bond Acceptors 5 7 6
  • The target compound’s lower LogP compared to X77 suggests better aqueous solubility, but the thiadiazole analog’s sulfur atoms may confer unique pharmacokinetic profiles .

Biologische Aktivität

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C11_{11}H13_{13}N3_{3}O3_{3}
  • Molecular Weight : 207.226 g/mol
  • CAS Number : 56195-14-3

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. The following table summarizes the findings from in vitro assays:

Cell Line IC50_{50} (μM) Assay Type Notes
A5492.12 ± 0.212D Cell CultureHigh sensitivity observed
HCC8275.13 ± 0.972D Cell CultureModerate sensitivity
NCI-H3580.85 ± 0.052D Cell CultureMost sensitive cell line
MRC-53.11 ± 0.26Normal Fibroblast LineCytotoxic effects noted

In a study conducted by researchers, the compound demonstrated significant cytotoxic effects in both two-dimensional (2D) and three-dimensional (3D) cell culture models, particularly against the A549 and NCI-H358 lung cancer cell lines . The IC50_{50} values indicate potent activity, especially in the A549 line, which is often used as a model for lung cancer research.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against common bacterial strains, including E. coli and S. aureus. The results indicated varying degrees of antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

These findings suggest that the compound possesses notable antibacterial properties, which could be beneficial in developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Lung Cancer Cell Lines : In a comprehensive evaluation using both 2D and 3D culture systems, the compound was tested alongside standard chemotherapeutics like doxorubicin and vandetanib. The results highlighted its potential as a viable candidate for further development in cancer therapy due to its selective activity against tumor cells while also affecting normal fibroblast cells .
  • Antimicrobial Efficacy : Another research initiative focused on the compound's ability to inhibit bacterial growth effectively. It was found that modifications to its chemical structure could enhance its potency against resistant strains of bacteria, indicating a pathway for optimizing its therapeutic applications in infectious diseases .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide?

Answer:
The synthesis typically involves two key intermediates:

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2), which serves as the benzodioxepine-carboxamide precursor .
  • 2-(Propan-2-yl)-1H-benzimidazol-5-amine , which provides the benzimidazole moiety.

The final step often employs carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres to form the amide bond. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is critical to isolate the product .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • HPLC-PDA : To assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm structural integrity, with benzodioxepine protons resonating at δ 3.8–4.2 ppm (dioxepine ring) and benzimidazole protons at δ 7.2–8.1 ppm .
  • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ matches theoretical molecular weight (C₂₂H₂₄N₄O₃).

Advanced: How can researchers optimize reaction yields during the amide coupling step?

Answer:
Low yields often stem from competing side reactions (e.g., racemization or hydrolysis). Optimization strategies include:

  • Controlled Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Solvent Selection : Anhydrous DMF or THF improves reagent solubility and stability .
    Post-reaction, quenching with ice-water and extraction with ethyl acetate (3×) followed by drying (Na₂SO₄) can improve recovery .

Advanced: How should discrepancies in spectral data (e.g., NMR or MS) be resolved during structural validation?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). For example, benzodioxepine carbonyl carbons typically appear at δ 165–170 ppm in ¹³C NMR .
  • Isotopic Purity Check : Use high-resolution MS (HRMS) to rule out isotopic interference.
  • Alternative Solvents : Re-run NMR in deuterated DMSO if CDCl₃ causes signal broadening .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:
The benzimidazole and benzodioxepine motifs are associated with:

  • G-protein-coupled receptors (GPCRs) : Potential modulation of serotonin or dopamine receptors due to structural similarity to benzodiazepine derivatives .
  • Kinase Inhibition : Benzimidazole derivatives often target ATP-binding pockets in kinases (e.g., JAK2 or EGFR) .

Advanced: What computational methods can predict binding affinities or metabolic stability?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or kinases. The benzodioxepine’s oxygen atoms may form hydrogen bonds with active-site residues .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP3A4/2D6 susceptibility) and blood-brain barrier permeability .

Advanced: How can researchers address contradictory results in biological assays (e.g., variable IC₅₀ values)?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., known inhibitors).
  • Solvent Interference : Verify DMSO concentrations (<0.1% v/v) do not affect viability .
  • Dose-Response Replicates : Perform triplicate experiments with blinded analysis to reduce bias .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions : -20°C under argon in amber vials to prevent photodegradation.
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) to stabilize the amide bond .

Advanced: What strategies mitigate byproduct formation during benzimidazole ring synthesis?

Answer:

  • Oxidative Cyclization Control : Use MnO₂ or DDQ as mild oxidants to minimize over-oxidation.
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the amine to prevent side reactions during cyclization .

Advanced: How can SAR studies guide the modification of this compound for enhanced selectivity?

Answer:

  • Substituent Variation : Replace the propan-2-yl group with cyclopropyl or fluorinated analogs to alter steric/electronic profiles.
  • Benzodioxepine Ring Expansion : Synthesize 8-membered analogs to assess conformational flexibility on target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.